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Compound of Interest

Compound Name: Methyl 2-(1H-imidazol-2-yl)acetate

Cat. No.: B3048105 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1H-imidazol-2-
yl)acetate

Abstract
Methyl 2-(1H-imidazol-2-yl)acetate is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. The imidazole ring is a crucial pharmacophore

found in numerous biologically active molecules, acting as a versatile scaffold for designing

therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the core

physicochemical properties of Methyl 2-(1H-imidazol-2-yl)acetate, offering researchers and

scientists a foundational understanding for its use as a synthetic building block. We delve into

the experimental determination and theoretical significance of its structural, physical, and

spectral characteristics, presenting field-proven protocols and data interpretation insights

essential for its effective application in research and development.

Introduction to Methyl 2-(1H-imidazol-2-yl)acetate
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.

Its unique electronic properties, including its ability to act as both a hydrogen bond donor and

acceptor and to coordinate with metal ions, make it a privileged structure in pharmacology.[3]

Methyl 2-(1H-imidazol-2-yl)acetate serves as a valuable intermediate, providing a reactive

handle—the methyl ester—for further chemical modification while retaining the core imidazole

structure. Understanding its fundamental physicochemical properties is not merely an

academic exercise; it is a prerequisite for its successful application in synthesis, purification,
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formulation, and biological screening. This document serves as a senior-level guide, explaining

not just the "what" of these properties but the "why" behind the methodologies used to

determine them.

Molecular Structure and Identity:

Chemical Name: Methyl 2-(1H-imidazol-2-yl)acetate

CAS Number: 1564-48-3[4]

Molecular Formula: C₆H₈N₂O₂[4]

Molecular Weight: 140.14 g/mol [4]

Core Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for predicting its

behavior in both chemical reactions and biological systems. These parameters influence

everything from reaction kinetics and purification strategies to solubility and bioavailability.

Data Summary Table
Property Value Source

Melting Point 70-72 °C [4]

Boiling Point 333.1 ± 25.0 °C (Predicted) [4]

Density 1.231 ± 0.06 g/cm³ (Predicted) [4]

pKa
12.90 ± 0.55 (Predicted, for N-

H proton)
[4]

Melting Point
The melting point is a fundamental indicator of a solid's purity. A sharp melting range, as

observed for this compound (70-72 °C), typically signifies a high degree of purity.[4] Impurities

tend to depress and broaden the melting range.
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Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered by

gently crushing it on a watch glass.

Capillary Loading: Tap the open end of a capillary tube into the powder. A sample height of 2-

3 mm is optimal. Pack the sample into the bottom of the tube by tapping or dropping it

through a long glass tube.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Measurement: Heat the apparatus rapidly to about 10-15 °C below the expected melting

point (70 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal

equilibrium.

Observation: Record the temperature at which the first liquid droplet appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). This range is

the melting point.

Causality Note: The slow heating rate near the melting point is crucial. It ensures that the

temperature of the heating block and the sample are identical, preventing an overestimation

of the melting temperature.

Solubility
While quantitative solubility data is not readily published, a qualitative assessment can be

derived from the molecule's structure. The polar imidazole ring (with its N-H donor and

acceptor sites) and the ester group suggest solubility in polar protic and aprotic solvents.

Expected Solubility: High solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).

Moderate solubility in acetonitrile and ethyl acetate. Low solubility in non-polar solvents like

hexanes and toluene.

Importance in Drug Development: Solubility is a critical determinant of a drug's absorption

and bioavailability. For a synthetic intermediate, solubility dictates the choice of reaction

solvents and purification methods (e.g., crystallization vs. chromatography).

Acidity/Basicity (pKa)
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The imidazole ring has two nitrogen atoms with distinct properties. The pyrrole-type nitrogen

(N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic. The predicted pKa of

~12.9 is associated with the deprotonation of the N-H group on the imidazole ring.[4] The

basicity of the other nitrogen is also a key feature, allowing the molecule to be protonated

under acidic conditions, forming salts which often have higher aqueous solubility.

Stability and Storage
Like many organic compounds, Methyl 2-(1H-imidazol-2-yl)acetate is stable under standard

laboratory conditions (ambient temperature, protected from light).[5]

Storage: It should be stored in a tightly sealed container in a cool, dry place (recommended

2-8°C) to prevent hydrolysis of the methyl ester, which can occur in the presence of moisture

and acid or base catalysts.[4]

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Spectroscopic and Chromatographic
Characterization
Confirming the identity and purity of a compound is paramount. The following techniques

provide a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

~7.0-7.2 ppm (2H, s): Two equivalent protons on the imidazole ring (H-4 and H-5). Their

chemical shift can be sensitive to solvent and concentration.

~3.8 ppm (2H, s): The methylene protons (-CH₂-) adjacent to the imidazole ring and the ester

group.

~3.7 ppm (3H, s): The methyl protons (-OCH₃) of the ester group.

Broad singlet (1H): The N-H proton on the imidazole ring. Its chemical shift is highly variable

and may not always be observed depending on the solvent and sample purity.
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~170 ppm: Carbonyl carbon (C=O) of the ester.

~145 ppm: C-2 carbon of the imidazole ring (the one bearing the acetate group).

~122 ppm: C-4 and C-5 carbons of the imidazole ring.

~52 ppm: Methyl carbon (-OCH₃) of the ester.

~35 ppm: Methylene carbon (-CH₂-).

Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule.

3100-3000 cm⁻¹ (broad): N-H stretching of the imidazole ring.

~1735 cm⁻¹ (strong): C=O stretching of the ester group.

~1600-1450 cm⁻¹: C=C and C=N stretching within the aromatic imidazole ring.

~1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and aspects of its structure.

Expected Molecular Ion Peak (M⁺): m/z = 140.14

Technique of Choice: Electrospray Ionization (ESI) is highly effective for this polar molecule.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 141.

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound. A

reversed-phase method is most appropriate for this molecule.

System Preparation:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.[6]

UV Detection: 210 nm (where the imidazole ring absorbs).

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a

50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as

needed.

Method:

Equilibrate the column with 95% A / 5% B for 10 minutes.

Inject 5-10 µL of the sample.

Run a linear gradient from 5% B to 95% B over 15 minutes.

Hold at 95% B for 5 minutes.

Return to initial conditions and re-equilibrate.

Data Analysis: Purity is calculated by dividing the peak area of the main component by the

total area of all observed peaks.

Scientist's Insight: The use of formic acid in the mobile phase serves two purposes: it

acidifies the eluent to ensure sharp peak shapes by keeping the imidazole nitrogen

protonated, and it is compatible with mass spectrometry, allowing for an easy transition to

LC-MS analysis.
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Sample Preparation LC-MS Analysis

Data Interpretation

Weigh ~1mg of 
 Methyl 2-(1H-imidazol-2-yl)acetate

Dissolve in 1mL 
 50:50 Water:Acetonitrile Vortex & Sonicate Filter through 

 0.22 µm Syringe Filter
HPLC Separation 

 (Reversed-Phase C18 Column)
Inject Ionization 

 (Electrospray, ESI+)
Mass Detection 

 (Quadrupole or TOF)

Assess UV Chromatogram 
 for Purity (%)

Generate Data

Confirm Mass 
 (m/z = 141.07 [M+H]⁺)

Click to download full resolution via product page

Caption: Workflow for purity and identity verification.

Conclusion
This guide has detailed the essential physicochemical and analytical characteristics of Methyl
2-(1H-imidazol-2-yl)acetate. The provided data on its melting point, predicted properties, and

spectral signatures, combined with robust analytical protocols, forms a critical knowledge base

for any researcher utilizing this compound. Proper application of these methodologies will

ensure the quality and integrity of the material, enabling its successful use in the synthesis of

more complex molecules and facilitating the advancement of drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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